2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
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Overview
Description
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside: is a naturally occurring phenolic glycoside. It is commonly found in various plants and is known for its antioxidant properties. This compound is a derivative of hydroxytyrosol, which is a significant component of olive oil and is associated with numerous health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside typically involves the glycosylation of hydroxytyrosol. One common method is the Koenigs-Knorr reaction, where hydroxytyrosol is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent degradation of the reactants.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. For instance, whole cell cultures of certain microorganisms can be used to convert hydroxytyrosol into its glycoside form. This method is advantageous due to its high specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ester or ether derivatives.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of phenolic glycosides.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hydroxytyrosol: The aglycone form of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside, known for its potent antioxidant properties.
Rutin: A glycoside of quercetin, also possessing strong antioxidant and anti-inflammatory activities.
Catechins: Found in tea, these compounds have similar antioxidant properties and health benefits.
Uniqueness
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside is unique due to its glycosidic linkage, which enhances its solubility and stability compared to its aglycone form, hydroxytyrosol. This makes it more suitable for certain applications, such as in aqueous environments and formulations.
Properties
Molecular Formula |
C14H20O8 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c15-6-10-11(18)12(19)13(20)14(22-10)21-4-3-7-1-2-8(16)9(17)5-7/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
PQQITYGQJLPDFC-RKQHYHRCSA-N |
SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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